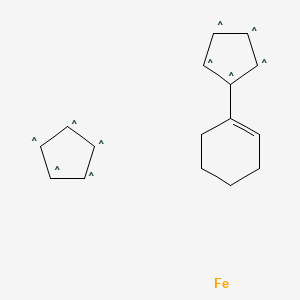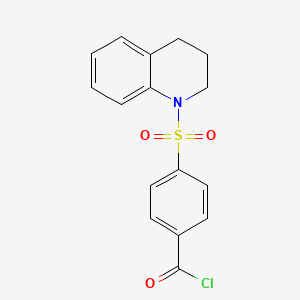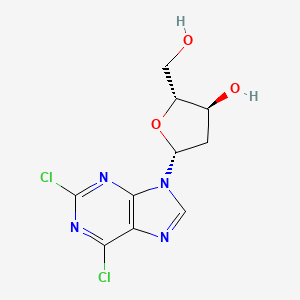
6-Chloro-2,3-difluoroaniline
Vue d'ensemble
Description
6-Chloro-2,3-difluoroaniline is a chemical compound with the molecular formula C6H4ClF2N . It is used in the synthesis of various chemical products .
Synthesis Analysis
The synthesis of 2,6-difluoroaniline, a compound similar to 6-Chloro-2,3-difluoroaniline, has been described in a patent . The process involves the partial fluorine exchange of 1,2,3-trichlorobenzene to a mixture of 2,6-difluorochlorobenzene and 2,3-difluorochlorobenzene, followed by amination of the chloro substituents, and separation of the desired product from the isomeric 2,3-difluoroaniline . By incorporating a selective reduction into the process immediately after the partial fluorine exchange, the undesirable 2,3-difluorochlorobenzene is converted into valuable ortho-difluorobenzene and the 2,3-difluoroaniline isomer is avoided .
Molecular Structure Analysis
The molecular structure of 6-Chloro-2,3-difluoroaniline can be found in various databases such as PubChem and ChemSpider . The molecular formula is C6H4ClF2N .
Physical And Chemical Properties Analysis
The physical and chemical properties of 6-Chloro-2,3-difluoroaniline can be found in databases such as PubChem and ChemSpider . These include its molecular formula (C6H4ClF2N), average mass (163.553 Da), and monoisotopic mass (163.000031 Da) .
Applications De Recherche Scientifique
Synthesis and Biological Activity
6-Chloro-2,3-difluoroaniline serves as a precursor in the synthesis of various biologically active compounds. It is utilized in the preparation of aminoacetic acid difluoroanilides and their derivatives, which have been studied for their local anesthetic properties (Gataullin et al., 1999). The method involves the reaction of difluoroaniline with chloroacetyl chloride, followed by cyclopentenylation, indicating the role of 6-Chloro-2,3-difluoroaniline derivatives in medicinal chemistry.
Aromatic Fluorine Chemistry
The compound is pivotal in aromatic fluorine chemistry, where it is synthesized from various chlorinated benzenes through halogen exchange and reduction processes. Such methodologies are critical for preparing difluoroaniline and its derivatives, highlighting the compound's significance in chemical synthesis and the development of fluorinated aromatic compounds (Pews & Gall, 1991).
Material Science and Chemical Properties
6-Chloro-2,3-difluoroaniline and its derivatives are subjects of investigation for their structural and electronic properties. Studies utilizing spectroscopic methods and density functional theory (DFT) offer insights into the effect of fluorine substitution on aniline derivatives. Such research elucidates the reactive nature, spectral properties, and potential applications in materials science, including the investigation of nonlinear optical properties and reactivity characteristics (Kose, Bardak, & Atac, 2019).
Environmental and Industrial Applications
In the environmental sphere, derivatives of 6-Chloro-2,3-difluoroaniline, such as polyfluorinated ether sulfonates, have been identified as alternatives to harmful substances like PFOS. Their detection in municipal sewage sludge in China underscores the importance of understanding and controlling the environmental impact of fluorinated compounds (Ruan et al., 2015).
Safety and Hazards
Safety data sheets indicate that 6-Chloro-2,3-difluoroaniline may be harmful if swallowed, in contact with skin, or if inhaled . It may cause respiratory irritation, skin irritation, and serious eye irritation . Protective measures include using the substance only outdoors or in a well-ventilated area, avoiding breathing dust/fume/gas/mist/vapors/spray, and wearing protective gloves/clothing/eye protection/face protection .
Propriétés
IUPAC Name |
6-chloro-2,3-difluoroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClF2N/c7-3-1-2-4(8)5(9)6(3)10/h1-2H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBLYPLRDZHWMPV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1F)F)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClF2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801302766 | |
| Record name | 6-Chloro-2,3-difluorobenzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801302766 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1373920-77-4 | |
| Record name | 6-Chloro-2,3-difluorobenzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1373920-77-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Chloro-2,3-difluorobenzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801302766 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-oxo-1H,2H,3H-pyrido[2,3-b][1,4]thiazine-7-carboxylic acid hydrate](/img/structure/B1433155.png)






![{[5-(2-Thienyl)isoxazol-3-yl]methyl}amine hydrochloride](/img/structure/B1433164.png)
![(Pyrazolo[1,5-a]pyridin-3-ylmethyl)amine hydrochloride](/img/structure/B1433165.png)

![methyl 2-amino-5-benzyl-5,6-dihydro-4H-thieno[2,3-c]pyrrole-3-carboxylate](/img/structure/B1433169.png)
![Pyrazolo[1,5-a]pyrazin-3-ylmethanol](/img/structure/B1433170.png)
![[5-(3-Thienylcarbonyl)-2-thienyl]acetic acid](/img/structure/B1433171.png)
